molecular formula C11H14N4 B2497219 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1216161-17-9

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2497219
CAS No.: 1216161-17-9
M. Wt: 202.261
InChI Key: CWPQMMYBLIGSQD-UHFFFAOYSA-N
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Description

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline" have been a focal point in research. For example, research on rare earth metal complexes bearing thiophene-amido ligands, such as 2,6-diisopropyl-N-(2-thienylmethyl)aniline, showcases the synthesis process and provides insights into the structural aspects through NMR spectroscopy and X-ray diffraction analysis (Wang et al., 2007).

Reactivity and Stability

Studies on the reactivity and stability of triazole derivatives, like the reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines producing stable triazenes, offer insights into their chemical behavior. Such compounds demonstrate stability even in strongly acidic media, contributing valuable data for further chemical synthesis applications (Pr̆ikryl et al., 2003).

Catalytic Applications

Research on ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides, resulting in the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives, highlights the compound's role in facilitating environmentally benign protocols for C–N bond formation. This reaction underscores the compound's utility in catalytic applications, emphasizing its significance in developing sustainable chemical processes (Wang et al., 2016).

Polymer Science

The compound and its derivatives have also found applications in polymer science. Research on the side-chain crystallization of new comb-like polymers prepared from isopropenyl-triazine with various alkyl groups reveals the influence of side-chain length on the thermal properties and crystallization behavior of polymers. This research contributes to the development of materials with tailored properties for specific applications (Kunisada et al., 1990).

Photoluminescence

Investigations into the photoluminescent properties of copper(I) complexes with amido-triazolato ligands exemplify the compound's relevance in the field of materials science. These complexes display long-lived photoluminescence, making them potential candidates for applications in light-emitting devices and sensors (Manbeck et al., 2011).

Biochemical Analysis

Biochemical Properties

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of NAD+ and ATP in cells, leading to changes in cellular energy metabolism . Additionally, it can induce necrotic cell death by overactivating PARP-1, a protein involved in DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it can form Schiff bases with carbonyl groups in proteins, leading to changes in protein function . This compound also interacts with various signaling molecules, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular dysfunction and necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in the metabolism of amino acids and nucleotides, leading to changes in the levels of these metabolites . This compound also affects the synthesis and degradation of various biomolecules, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it can be transported into the cell via specific membrane transporters and then distributed to various organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence cellular energy metabolism, or to the nucleus, where it can affect gene expression and DNA repair processes.

Properties

IUPAC Name

3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPQMMYBLIGSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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